Cas no 1797658-66-2 (4-{5-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyridazin-3-yl}morpholine)

4-{5-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a structurally complex heterocyclic compound featuring a pyridazine core functionalized with morpholine and a piperazine-linked benzodioxine sulfonyl group. This molecular architecture imparts potential utility in medicinal chemistry, particularly as a scaffold for targeting central nervous system (CNS) receptors or enzymes due to its balanced lipophilicity and hydrogen-bonding capacity. The benzodioxine sulfonyl moiety may enhance binding affinity, while the morpholine and piperazine groups contribute to solubility and metabolic stability. Its synthetic versatility allows for further derivatization, making it a valuable intermediate for drug discovery programs focused on neurological or cardiovascular therapeutics. The compound's well-defined stereoelectronic properties facilitate structure-activity relationship (SAR) studies.
4-{5-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyridazin-3-yl}morpholine structure
1797658-66-2 structure
Product Name:4-{5-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyridazin-3-yl}morpholine
CAS No:1797658-66-2
MF:C20H25N5O5S
MW:447.508002996445
CID:5896356
PubChem ID:71807562
Update Time:2025-06-08

4-{5-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyridazin-3-yl}morpholine Chemical and Physical Properties

Names and Identifiers

    • 4-[5-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]pyridazin-3-yl]morpholine
    • 4-{5-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyridazin-3-yl}morpholine
    • 1797658-66-2
    • AKOS024561586
    • F6438-1981
    • 4-(5-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine
    • Inchi: 1S/C20H25N5O5S/c26-31(27,17-1-2-18-19(14-17)30-12-11-29-18)25-5-3-23(4-6-25)16-13-20(22-21-15-16)24-7-9-28-10-8-24/h1-2,13-15H,3-12H2
    • InChI Key: NYMBRTVZBXRQLK-UHFFFAOYSA-N
    • SMILES: C1OCCN(C2=NN=CC(N3CCN(S(C4=CC=C5OCCOC5=C4)(=O)=O)CC3)=C2)C1

Computed Properties

  • Exact Mass: 447.15764009g/mol
  • Monoisotopic Mass: 447.15764009g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 4
  • Complexity: 693
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 106Ų

4-{5-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyridazin-3-yl}morpholine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F6438-1981-2μmol
4-{5-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyridazin-3-yl}morpholine
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F6438-1981-2mg
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4-{5-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyridazin-3-yl}morpholine
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F6438-1981-10mg
4-{5-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyridazin-3-yl}morpholine
1797658-66-2
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$79.0 2023-09-09

Additional information on 4-{5-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyridazin-3-yl}morpholine

Introduction to 4-{5-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyridazin-3-yl}morpholine (CAS No. 1797658-66-2)

4-{5-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyridazin-3-yl}morpholine, identified by its Chemical Abstracts Service number 1797658-66-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which integrates multiple pharmacophoric elements designed to modulate biological pathways with high specificity. The presence of functional groups such as the piperazine ring, pyridazine moiety, and the morpholine scaffold suggests a potential for diverse biological activities, making it a subject of extensive research in drug discovery and development.

The benzodioxine sulfonic acid derivative incorporated into the molecular structure of this compound is particularly noteworthy. This moiety has been extensively studied for its role in enhancing binding affinity and selectivity in receptor interactions. The sulfonic acid group not only contributes to the compound's solubility in polar environments but also facilitates hydrogen bonding interactions, which are critical for stabilizing enzyme-substrate or receptor-ligand complexes. Such features are often exploited in the design of small-molecule inhibitors targeting therapeutic pathways.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential pharmacological profiles of compounds like 4-{5-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyridazin-3-yl}morpholine with remarkable accuracy. These studies indicate that the compound may exhibit inhibitory activity against various enzymes and receptors involved in metabolic disorders, neurodegenerative diseases, and inflammatory conditions. The synergistic interaction between the different pharmacophoric regions is believed to contribute to its multifaceted biological effects, making it a promising candidate for further investigation.

In the context of modern drug discovery, the development of novel scaffolds that combine known bioactive motifs is a strategic approach to identifying compounds with improved pharmacokinetic properties and reduced side effects. The structural features of CAS No. 1797658-66-2 align well with this philosophy, as they allow for fine-tuning of electronic and steric properties to optimize receptor binding. This flexibility has been demonstrated in several high-throughput screening campaigns, where derivatives of this class have shown encouraging preliminary results.

The synthesis of 4-{5-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyridazin-3-yl}morpholine presents unique challenges due to its complex architecture. However, modern synthetic methodologies have evolved significantly, enabling chemists to construct such molecules with greater efficiency and precision. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been instrumental in building the required carbon-carbon bonds while maintaining high regioselectivity. These advancements have not only accelerated the synthesis process but also allowed for the introduction of structural diversity into libraries of compounds for screening purposes.

From a medicinal chemistry perspective, one of the most compelling aspects of this compound is its potential to interact with multiple targets within a single molecule—a concept known as polypharmacology. By simultaneously modulating several key proteins or receptors involved in a disease pathway, such compounds can offer therapeutic benefits beyond those achievable with single-target drugs. This approach has gained traction in recent years due to its ability to address complex diseases that involve multiple dysregulated mechanisms.

Preclinical studies have begun to explore the biological activity of derivatives related to CAS No. 1797658-66-2, providing valuable insights into their potential therapeutic applications. Initial findings suggest that these compounds may exhibit anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). Additionally, their interaction with neurotransmitter receptors has raised interest in their potential use as cognitive enhancers or anxiolytics. These early discoveries underscore the importance of continued research into this class of molecules.

The role of benzodioxine sulfonic acid derivatives in medicinal chemistry cannot be overstated. Their ability to enhance binding affinity while maintaining metabolic stability makes them valuable components in drug design. In particular, modifications to the sulfonic acid group—such as halogenation or alkylation—have been shown to significantly alter pharmacological profiles without compromising efficacy. This adaptability underscores why compounds like 4-{5-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyridazin-3-y}morpholine are being extensively studied.

The integration of machine learning and artificial intelligence into drug discovery workflows has further accelerated the evaluation process for novel compounds like CAS No. 1797658-66-2. Predictive models can now forecast ADME (Absorption, Distribution, Metabolism, Excretion) properties and toxicity profiles with unprecedented accuracy, allowing researchers to prioritize promising candidates more efficiently than ever before. This technological synergy between synthetic chemistry and computational biology has transformed how new drugs are developed from concept to clinical candidate.

In conclusion,4-{5-[4-(2,3-dihydro -1 , 4 -benzodioxine -6 -sulfonyl)piperazin -1 -yl ] pyridazin -3 -y l}morpholine (CAS No . 1797658 -66 -2 ) represents an exciting frontier in pharmaceutical research . Its intricate structure , coupled with preliminary evidence suggesting broad biological activity , positions it as a compelling target for further investigation . As methodologies for synthesis and analysis continue to advance , we can anticipate more discoveries from this intriguing class of compounds . The future holds promise for harnessing such molecules not only as standalone therapeutics but also as building blocks for next-generation polypharmacological agents capable of addressing complex diseases with unprecedented precision .

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